Boc-L-Cyclopropylalanine-DCHA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Cyclopropylalanine-DCHA typically involves the protection of the amino group of L-cyclopropylalanine with a tert-butyloxycarbonyl (Boc) group. This is followed by the formation of a salt with dicyclohexylamine (DCHA). The reaction conditions often include the use of organic solvents and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Boc-L-Cyclopropylalanine-DCHA can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield L-cyclopropylalanine.
Coupling Reactions: It can be used in peptide synthesis, where it couples with other amino acids to form peptides.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the Boc group, reagents such as trifluoroacetic acid (TFA) are commonly used.
Coupling Reagents: DIC and NHS are frequently used in peptide synthesis to activate carboxyl groups for coupling reactions.
Major Products Formed
L-Cyclopropylalanine: Formed after deprotection of the Boc group.
Peptides: Formed when this compound is used in peptide synthesis.
Scientific Research Applications
Boc-L-Cyclopropylalanine-DCHA has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Investigated for its potential use in drug development and design.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The specific mechanism of action of Boc-L-Cyclopropylalanine-DCHA is not well-documented. as a protected amino acid, it primarily functions as a precursor in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-D-Cyclopropylalanine-DCHA: A similar compound with the D-configuration of cyclopropylalanine.
Boc-L-Cyclopropylalanine: The non-salt form of Boc-L-Cyclopropylalanine-DCHA.
Uniqueness
This compound is unique due to its specific configuration and the presence of the dicyclohexylamine salt, which can influence its solubility and reactivity in chemical reactions .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQINYDUVLDJIAC-WDBKTSHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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